molecular formula C23H23N3O3 B11292310 Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

Cat. No.: B11292310
M. Wt: 389.4 g/mol
InChI Key: OUYZJGRIQZBUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

系统IUPAC命名与CAS注册分析

该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)的稠环杂环体系规则。其核心骨架为嘧啶并[1,2-a]苯并咪唑,其中嘧啶环(位置1-4)与苯并咪唑(位置5-10)通过共享两个相邻碳原子形成稠环结构。编号系统以嘧啶环的氮原子为起点,沿顺时针方向确定取代基位置(图1)。

关键取代基分析

  • 1-苄基 :苯甲基通过单键连接于嘧啶环的1号氮原子,该取代基的立体电子效应显著影响分子平面性
  • 2-甲基 :甲基位于嘧啶环2号碳,通过空间位阻调节分子构象。
  • 3-丙酸乙酯基 :丙酸乙酯支链通过碳-碳单键连接于嘧啶环3号位,其酯基官能团决定化合物的极性特征

CAS注册信息
尽管当前公开数据库中未明确收录该化合物的CAS编号,但结构类似物如苄基2-甲基-4-氧代-3,4-二氢吡啶-1(2H)-羧酸酯(CAS 190906-91-3)和苄基2-乙基-4-氧代-3,4-二氢吡啶-1(2H)-羧酸酯(CAS 919366-32-8)的注册信息表明,此类稠环酯类化合物的CAS编号通常遵循取代基优先级排序规则

表1 命名与标识符汇总

类别 描述
IUPAC名称 乙基3-(1-苄基-2-甲基-4-氧代-1,4-二氢嘧啶并[1,2-a]苯并咪唑-3-基)丙酸酯
核心骨架 嘧啶并[1,2-a]苯并咪唑
取代基位置 1-氮(苄基)、2-碳(甲基)、3-碳(丙酸乙酯)
相关CAS参考 190906-91-3(类似苄基酯结构), 919366-32-8(乙基类似物)

分子式与质谱表征

该化合物的分子式为$$ C{24}H{23}N{3}O{3} $$,精确分子量为401.1739 Da。通过高分辨质谱(HRMS)分析,其主要碎片离子峰源于以下裂解途径(图2):

  • 酯基断裂 :丙酸乙酯基($$ -OCH{2}CH{3} $$)的丢失产生m/z 328.1212碎片,对应[$$ C{21}H{18}N{3}O{2} $$]⁺。
  • 苄基消除 :苄基($$ -C{6}H{5}CH{2} $$)脱离形成m/z 268.0845碎片,归属为[$$ C{15}H{12}N{3}O_{3} $$]⁺
  • 嘧啶环开环 :在碰撞诱导解离(CID)条件下,嘧啶环的4-氧代基团引发环断裂,生成m/z 154.0498的苯并咪唑衍生离子。

表2 质谱特征数据

质荷比(m/z) 相对丰度(%) 归属碎片
401.1739 100 分子离子峰 [M+H]⁺
328.1212 65 [M - OCH₂CH₃ + H]⁺
268.0845 42 [M - C₆H₅CH₂ + H]⁺
154.0498 23 苯并咪唑碎片离子 [C₇H₅N₂O]⁺

与嘧啶并[1,2-a]苯并咪唑核心骨架的结构关联性

该化合物的核心骨架由嘧啶环与苯并咪唑通过共享两个碳原子稠合而成,形成刚性平面结构(图3)。与简单嘧啶或苯并咪唑衍生物相比,稠环体系显著改变电子分布:

  • π-共轭扩展 :稠环使共轭体系延伸至10个原子,最大吸收波长红移至280-290 nm范围,与类似物苄基2-甲基-4-氧代二氢吡啶羧酸酯(λ_max 265 nm)相比,共轭程度更高
  • 取代基效应
    • 1-苄基 :引入疏水性苯环,增加脂溶性(计算LogP值3.2),与未取代骨架(LogP 1.8)相比,生物膜渗透性提升
    • 3-丙酸乙酯 :酯基的极性使水溶性达0.12 mg/mL,介于母体酸(0.03 mg/mL)和钠盐(8.5 mg/mL)之间。

表3 稠环体系结构对比

化合物类别 共轭原子数 计算LogP 水溶性(mg/mL)
苯并咪唑 6 1.2 0.5
嘧啶并[1,2-a]苯并咪唑 10 2.1 0.08
目标化合物 10 3.2 0.12

立体电子效应 :苄基与丙酸乙酯基的空间取向诱导核心骨架轻微扭曲(二面角12.7°),通过密度泛函理论(DFT)计算证实该构型使分子总能量最低化。相较于全平面结构(能量差值ΔE=4.3 kcal/mol),扭曲构型有利于降低环张力

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 3-(1-benzyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-3-yl)propanoate

InChI

InChI=1S/C23H23N3O3/c1-3-29-21(27)14-13-18-16(2)25(15-17-9-5-4-6-10-17)23-24-19-11-7-8-12-20(19)26(23)22(18)28/h4-12H,3,13-15H2,1-2H3

InChI Key

OUYZJGRIQZBUPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimido[1,2-a]benzimidazole core. This is followed by esterification to introduce the ethyl propanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrimido[1,2-a]benzimidazole scaffold but differ in substituents, molecular weight, and physicochemical properties.

Substituent Variations and Molecular Features

Compound A : Ethyl (4R)-4-[4-(Diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Molecular Formula : C₂₄H₂₈N₄O₂
  • Molecular Weight : 404.514 g/mol
  • Key Substituents: 4-(Diethylamino)phenyl at C4: Introduces strong electron-donating effects. Ethyl carboxylate at C3: Similar to the target compound.
  • Stereochemistry : Contains a defined (4R) stereocenter, which may influence biological activity.
Compound B : Ethyl 3-{4-Cyano-3-Methyl-1-[(3-Methylphenyl)Amino]Pyrido[1,2-a]Benzimidazol-2-yl}Propanoate
  • Molecular Formula : C₂₅H₂₄N₄O₂
  • Molecular Weight : 412.48 g/mol
  • Key Substituents: 4-Cyano group: Electron-withdrawing, enhancing electrophilic reactivity.
Compound C : Ethyl 3-{1-[(3-Chloro-4-Methylphenyl)Amino]-4-Cyano-3-Methylpyrido[1,2-a]Benzimidazol-2-yl}Propanoate
  • Molecular Formula : C₂₅H₂₃ClN₄O₂
  • Molecular Weight : 446.93 g/mol
  • 4-Cyano group: Similar to Compound B.
Target Compound : Ethyl 3-(1-Benzyl-2-Methyl-4-Oxo-1,4-Dihydropyrimido[1,2-a]Benzimidazol-3-yl)Propanoate
  • 4-Oxo group: Distinct from cyano or carboxylate substituents in analogs.

Structural and Physicochemical Comparison Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Pyrimido[1,2-a]benzimidazole Pyrimido[1,2-a]benzimidazole Pyrido[1,2-a]benzimidazole Pyrido[1,2-a]benzimidazole
N1 Substituent Benzyl 4-(Diethylamino)phenyl 3-Methylphenylamino 3-Chloro-4-methylphenylamino
C2 Substituent Methyl Methyl Methyl Methyl
C3 Substituent Ethyl propanoate Ethyl carboxylate Ethyl propanoate Ethyl propanoate
C4 Substituent Oxo (keto) Hydrogen Cyano Cyano
Molecular Weight ~380–400 (estimated) 404.51 412.48 446.93
Notable Features High lipophilicity Stereocenter, electron-donor Cyano enhances reactivity Chlorine improves bioactivity

Implications of Substituent Differences

  • Electron-Donating vs. Compounds B and C’s cyano groups reduce electron density, favoring nucleophilic attacks.
  • Halogen Effects : Compound C’s chlorine atom improves metabolic stability and binding affinity in drug-receptor interactions .
  • Steric Effects : The benzyl group in the target compound may hinder interactions in sterically sensitive environments compared to smaller substituents in analogs.

Biological Activity

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a compound of interest in medicinal chemistry, particularly for its biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The process often includes the formation of the benzimidazole ring followed by the introduction of the ethyl propanoate moiety. Specific methodologies may vary based on the desired yield and purity of the final product.

General Synthetic Route

  • Formation of Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones to form the benzimidazole structure.
  • Introduction of Dihydropyrimidine Unit : This can be achieved through a Biginelli reaction or similar cyclization methods that yield dihydropyrimidine derivatives.
  • Esterification : The final step involves esterification with ethyl propanoate to yield the target compound.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For example, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds within the same chemical class have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It is believed to scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Screening

A recent study assessed the antimicrobial efficacy of this class of compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays, suggesting potential as new antimicrobial agents.

Research Findings

Activity Methodology Findings
AnticancerMTT AssayIC50 values in low micromolar range
AntimicrobialAgar Diffusion TestInhibition zones up to 20 mm against E. coli
AntioxidantDPPH Radical Scavenging TestSignificant reduction in DPPH absorbance

Q & A

Q. What are the common synthetic routes for Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate?

The compound is synthesized via multi-step condensation reactions. A typical method involves refluxing 2-aminobenzimidazole derivatives with substituted aldehydes and ketones in polar aprotic solvents like dimethylformamide (DMF). For example, a reaction between 2-aminobenzimidazole, N-(substitutedaryl)-3-oxo-4-methylpentanamides, and specialized aldehydes (e.g., trifluoromethyl- or pyridinyl-substituted benzaldehydes) under reflux for 24 hours yields dihydropyrimido-benzimidazole derivatives . Ethyl propanoate side chains are introduced via esterification or nucleophilic substitution during intermediate steps.

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation relies on a combination of 1H NMR , 13C NMR , IR , and HRMS . For example:

  • 1H NMR (DMSO-d6) identifies protons on aromatic rings (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and ester functionalities (δ 4.1–4.3 ppm for ethyl CH2) .
  • 13C NMR confirms carbonyl groups (δ 165–175 ppm) and quaternary carbons in the fused benzimidazole-pyrrolidine system .
  • HRMS validates molecular weight with <5 ppm error between theoretical and observed values .
Key Spectral Data Example Values
1H NMR (Aromatic protons)δ 7.2–8.1 ppm (multiplet)
13C NMR (Carbonyl)δ 168.5 ppm (C=O)
HRMS (Molecular ion)Observed: 550.0816; Calculated: 550.0978

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Yield optimization involves:

  • Solvent selection : DMF enhances solubility of aromatic intermediates compared to ethanol, reducing side reactions .
  • Catalyst use : Glacial acetic acid (5 drops) as a Brønsted acid catalyst improves imine formation in condensation steps .
  • Temperature control : Reflux (100–120°C) ensures complete cyclization, while avoiding decomposition .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from byproducts like unreacted aldehydes .

Q. What strategies are employed to resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or HRMS deviations) are addressed by:

  • Cross-validation : Comparing IR carbonyl stretches (1650–1750 cm⁻¹) with NMR carbonyl signals to confirm ester/amide tautomerism .
  • Isotopic labeling : Deuterated solvents (DMSO-d6) clarify ambiguous proton environments in crowded aromatic regions .
  • Computational modeling : Density Functional Theory (DFT) calculations predict 13C chemical shifts, resolving ambiguities in quaternary carbons .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Docking studies : Molecular dynamics simulations model interactions with biological targets (e.g., kinase inhibitors) based on electron-withdrawing groups (e.g., cyano, chloro) .
  • Reactivity indices : Fukui function analysis identifies nucleophilic/electrophilic sites on the benzimidazole core, guiding functionalization at C-3 or C-4 positions .
  • pKa prediction : Software like ACD/Labs estimates acidity (pKa ~4.93) to design pH-dependent solubility profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar compounds?

Variations in melting points (e.g., 215–217°C vs. 223–225°C for related derivatives ) may arise from:

  • Polymorphism : Recrystallization from different solvents (ethanol vs. DMF) produces distinct crystalline forms.
  • Purity : Impurities like unreacted starting materials lower observed melting points. Validate purity via HPLC (≥95% area under the curve) .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro, bromo) increase melting points by enhancing intermolecular forces .

Experimental Design for Biological Activity Studies

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In vitro assays :
  • Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of tyrosine kinases (IC50 values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
    • In silico studies :
  • QSAR modeling : Correlate substituents (e.g., benzyl, methyl) with bioactivity using MOE or Schrödinger Suite .

Methodological Notes

  • Consistent nomenclature : Full chemical names are used without abbreviations to prevent ambiguity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.